![molecular formula C11H10N2O2 B2711393 3-methyl-4-(1H-pyrazol-1-yl)benzoic acid CAS No. 1251101-59-3](/img/structure/B2711393.png)
3-methyl-4-(1H-pyrazol-1-yl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-methyl-4-(1H-pyrazol-1-yl)benzoic acid is an organic compound with the molecular formula C11H10N2O2 and a molecular weight of 202.21 g/mol . This compound is characterized by the presence of a benzoic acid moiety substituted with a pyrazole ring and a methyl group. It is commonly used in various chemical and biological research applications due to its unique structural features and reactivity.
准备方法
The synthesis of 3-methyl-4-(1H-pyrazol-1-yl)benzoic acid can be achieved through several synthetic routes. One common method involves the reaction of 1-bromo-4-nitrobenzene with 4-aminopyrazole to form 4-bromo-1H-pyrazole. This intermediate is then subjected to a palladium-catalyzed coupling reaction with benzoic acid to yield the desired product . The reaction conditions typically involve the use of a palladium catalyst, a base such as potassium carbonate, and a suitable solvent like dimethylformamide.
化学反应分析
3-methyl-4-(1H-pyrazol-1-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present in the molecule.
科学研究应用
Antibacterial Properties
Recent studies have highlighted the compound's effectiveness against various bacterial strains, particularly Gram-positive bacteria. The compound and its derivatives have shown promising results in inhibiting the growth of pathogens such as Staphylococcus aureus and Enterococcus faecalis.
Key Findings:
- Minimum Inhibitory Concentration (MIC): Some derivatives exhibited MIC values as low as 0.78 μg/mL against S. aureus, indicating strong antibacterial activity .
- Bactericidal Action: The compounds not only inhibited bacterial growth but also demonstrated bactericidal effects, particularly against biofilms formed by these bacteria .
- Resistance Development: In studies assessing resistance, it was found that bacteria developed minimal resistance to these compounds, suggesting their potential for therapeutic use without significant loss of efficacy over time .
Anticancer Potential
The pyrazole derivatives, including 3-methyl-4-(1H-pyrazol-1-yl)benzoic acid, have been investigated for their anticancer properties. Research indicates that these compounds may inhibit the proliferation of cancer cells through various mechanisms.
Case Studies:
- A study reported that certain pyrazole derivatives showed significant growth inhibition in cancer cell lines, suggesting a potential role in cancer therapy .
- The synthesis of hydrazone derivatives from this compound has been linked to enhanced anticancer activity, demonstrating the versatility of this compound in drug development .
Coordination Chemistry and Catalysis
The introduction of carboxyl groups in pyrazole compounds has been noted to enhance their coordination properties with metals. This characteristic opens avenues for their application in catalysis.
Research Insights:
- Pyrazole compounds are being explored as ligands in coordination chemistry, particularly with transition metals. Their asymmetrical coordination can lead to novel catalytic systems .
- The catalytic properties of these compounds are being studied for applications in organic synthesis and material science, indicating their broader utility beyond medicinal applications .
Data Summary Table
作用机制
The mechanism of action of 3-methyl-4-(1H-pyrazol-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The benzoic acid moiety can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity to its targets. These interactions can lead to the inhibition of enzyme activity or the modulation of signaling pathways, resulting in various biological effects .
相似化合物的比较
3-methyl-4-(1H-pyrazol-1-yl)benzoic acid can be compared with other similar compounds, such as:
4-(3-methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid: This compound has a similar structure but contains an additional oxo group on the pyrazole ring, which can alter its reactivity and biological activity.
4-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzoic acid: This compound also contains a pyrazole ring but differs in the oxidation state and substitution pattern, leading to different chemical and biological properties. The uniqueness of this compound lies in its specific substitution pattern and the presence of both a pyrazole ring and a benzoic acid moiety, which confer distinct reactivity and biological activity.
生物活性
3-Methyl-4-(1H-pyrazol-1-yl)benzoic acid is a pyrazole derivative that has garnered attention due to its diverse biological activities. This article reviews the compound's synthesis, biological properties, and potential therapeutic applications, supported by recent research findings and case studies.
Synthesis
The synthesis of this compound typically involves the condensation of 3-methylbenzoic acid with a suitable pyrazole precursor. Various methods have been employed, including microwave-assisted synthesis and conventional heating, which have shown to yield high purity and good yields of the target compound.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. For instance, compounds containing the pyrazole scaffold have demonstrated significant inhibitory effects on various cancer cell lines:
- MCF7 (breast cancer) : The compound exhibited an IC50 value comparable to cisplatin, suggesting effective antiproliferative activity against breast cancer cells .
- Other Cancer Types : Research indicates that pyrazole derivatives can inhibit the growth of lung, colorectal, and prostate cancers .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Studies report:
- Gram-positive Bacteria : The compound showed potent activity against Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentration (MIC) values as low as 0.5 µg/mL .
- Biofilm Inhibition : The compound effectively inhibited biofilm formation in bacterial strains, reducing resistance development in multiple passage studies .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes:
- Protein Tyrosine Phosphatase 1B (PTP1B) : It was found to inhibit PTP1B activity in a noncompetitive manner with a binding constant of 4.39×106M−1, indicating a strong affinity for this target .
Case Studies
Several case studies illustrate the biological efficacy of this compound:
- In Vitro Cancer Studies : A study showed that treatment with the compound led to a significant decrease in cell viability in MCF7 cells, with observed morphological changes consistent with apoptosis.
- Antimicrobial Efficacy : Another study demonstrated that derivatives of this compound effectively reduced bacterial counts in infected models, showcasing its potential as an antibiotic agent.
Summary of Biological Activities
属性
IUPAC Name |
3-methyl-4-pyrazol-1-ylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-8-7-9(11(14)15)3-4-10(8)13-6-2-5-12-13/h2-7H,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUQAHTXZCXPYMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)N2C=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。